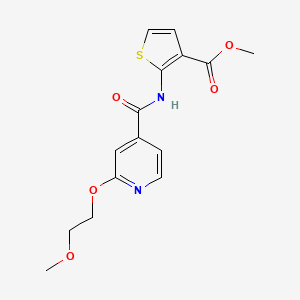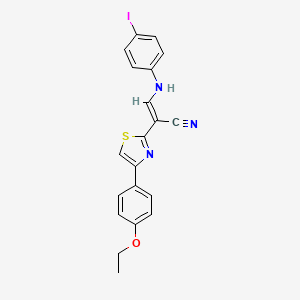
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile is a chemical compound that has gained significant attention in the scientific research community. The compound is commonly referred to as EIATN and is known for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Optoelectronic Devices and Nonlinear Optical Properties
Compounds with donor-acceptor (D-A) substituted thiophene dyes, similar in structural complexity to the specified acrylonitrile derivative, have been synthesized and characterized for their potential in enhancing nonlinear optical limiting, crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. Their notable nonlinearity arising from two-photon absorption processes underlines their significance in photonic or optoelectronic devices (Anandan et al., 2018).
Antimicrobial and Cytotoxicity Applications
Certain synthesized compounds featuring thiazol and acrylonitrile groups exhibit in vitro cytotoxic activity against cancer cells, demonstrating their potential in anticancer research. These findings highlight the importance of such compounds in developing therapeutic agents for treating various types of cancers (Hassan et al., 2014).
Antimicrobial Polymers
Novel methacrylic monomers containing thiazole groups have been explored for their antimicrobial activity. Their ability to form cationic antimicrobial polymers upon alkylation, coupled with their effective antimicrobial coating properties against bacteria and yeast, positions them as valuable in the development of antimicrobial surfaces and materials (Cuervo-Rodríguez et al., 2019).
Solar Cell Applications
Donor-π-Acceptor type dyes based on thiazole and acrylonitrile structures have been synthesized for use as sensitizers in solar cell applications. Their design and performance studies indicate significant potential for improving photovoltaic efficiency, highlighting their role in advancing renewable energy technologies (Babu et al., 2015).
Corrosion Inhibition
Derivatives of acrylonitriles and tetrazoles have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds' ability to form protective layers on metal surfaces underscores their importance in industrial applications, particularly in extending the lifespan of metal structures and components (Verma et al., 2016).
Propiedades
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-iodoanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16IN3OS/c1-2-25-18-9-3-14(4-10-18)19-13-26-20(24-19)15(11-22)12-23-17-7-5-16(21)6-8-17/h3-10,12-13,23H,2H2,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUYACWIIQODPI-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2642340.png)
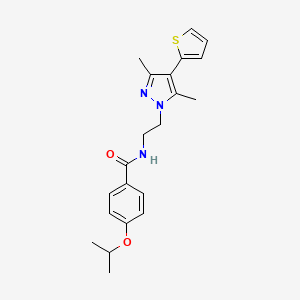
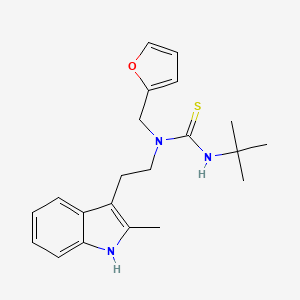
![2-Ethyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2642345.png)
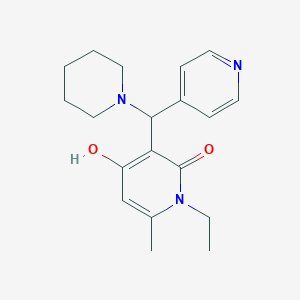
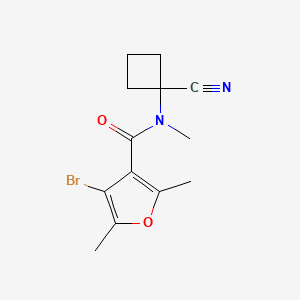
![1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2642349.png)
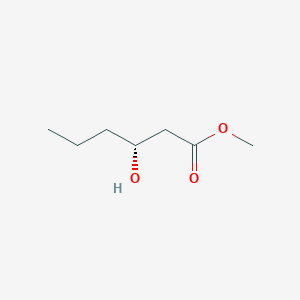
![8-{3-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2642351.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2642353.png)
![2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B2642354.png)
![2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2642355.png)
